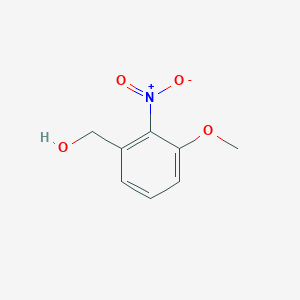

(3-Methoxy-2-nitrophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIIAPQEOXNDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438861 | |

| Record name | (3-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53055-04-2 | |

| Record name | (3-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of (3-Methoxy-2-nitrophenyl)methanol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the determination of the core physical properties of (3-Methoxy-2-nitrophenyl)methanol. Rather than a static data sheet, this guide is structured as a methodological framework, using this compound as a practical case study for the essential characterization of a novel or sparsely documented chemical entity. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity.

Introduction and Molecular Identity

This compound (CAS No: 53055-04-2) is an aromatic alcohol containing both a methoxy and a nitro functional group.[1][2] Such substituted nitroaromatic compounds are valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. Accurate characterization of their physical properties is a non-negotiable prerequisite for their application, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability in drug discovery.

The presence of a polar nitro group, a hydrogen-bond-donating hydroxyl group, and a hydrogen-bond-accepting methoxy group suggests a compound with distinct polarity and intermolecular interaction potential.[3][4][5] This guide outlines the fundamental experimental procedures required to quantify these characteristics.

Predicted Physicochemical Properties (Computational)

Prior to empirical testing, computational models provide valuable initial estimates of a compound's properties. These predictions, while useful for planning, must be experimentally verified. The data below for this compound is derived from computational models and should be treated as provisional.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₉NO₄ | [1][2] |

| Molecular Weight | 183.16 g/mol | [1][2] |

| XLogP3 | 0.8 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Topological Polar Surface Area | 75.3 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

Experimental Protocol: Melting Point Determination for Purity Assessment

Expertise & Rationale

The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting point range of 1-2°C.[6] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[6] Therefore, this determination is a foundational assay for quality control. We will employ the capillary method, which is cost-effective, requires minimal sample, and provides high accuracy when performed correctly.[7]

Workflow for Melting Point Determinationdot

References

(3-Methoxy-2-nitrophenyl)methanol chemical structure and CAS number 53055-04-2

CAS Number: 53055-04-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Methoxy-2-nitrophenyl)methanol, a key organic compound with significant applications in advanced scientific research, particularly in the development of sophisticated drug delivery systems. As a member of the ortho-nitrobenzyl alcohol family, its utility as a photolabile protecting group is of paramount interest in fields requiring precise spatiotemporal control of molecular activity.

Chemical Structure and Properties

This compound, also known as 3-Methoxy-2-nitrobenzyl alcohol, possesses a well-defined molecular architecture that is central to its function. The strategic placement of the methoxy and nitro groups on the benzene ring, ortho to the hydroxymethyl group, dictates its chemical reactivity and photophysical properties.

Chemical Structure:

Spectroscopic data for 3-methoxy-2-nitrobenzyl alcohol (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 3-Methoxy-2-nitrobenzyl Alcohol

This technical guide provides an in-depth analysis of the spectroscopic data for 3-methoxy-2-nitrobenzyl alcohol (CAS No. 53055-04-2), a key intermediate in various synthetic applications. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document synthesizes predictive data and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to offer a robust characterization of the target molecule. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed spectral features.

Molecular Structure and Properties

3-Methoxy-2-nitrobenzyl alcohol is an aromatic compound featuring a benzyl alcohol core substituted with a methoxy (-OCH₃) group at the C3 position and a nitro (-NO₂) group at the C2 position. This specific substitution pattern creates a unique electronic environment that is reflected in its spectroscopic signatures.

-

Chemical Formula: C₈H₉NO₄[1]

-

Molecular Weight: 183.16 g/mol [1]

-

IUPAC Name: (3-methoxy-2-nitrophenyl)methanol[1]

Caption: Molecular structure of 3-methoxy-2-nitrobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established substituent effects on aromatic systems.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.65 | d | 1H | H-6 | Deshielded by the adjacent electron-withdrawing nitro group. |

| ~7.50 | t | 1H | H-4 | Influenced by both the nitro and methoxy groups. |

| ~7.20 | d | 1H | H-5 | Least affected by the electron-withdrawing groups. |

| ~4.90 | s | 2H | -CH₂OH | Benzylic protons adjacent to an oxygen atom. |

| ~3.95 | s | 3H | -OCH₃ | Typical chemical shift for methoxy protons. |

| ~2.5-3.5 | br s | 1H | -OH | Broad singlet, position is concentration and solvent dependent. |

Interpretation: The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons, consistent with a trisubstituted benzene ring. The electron-withdrawing nitro group at C2 will cause a significant downfield shift (deshielding) for the adjacent proton at C6. The methoxy group at C3 is an electron-donating group, which would typically shield adjacent protons, but its effect is modulated by the powerful nitro group. The benzylic protons (-CH₂) appear as a singlet as they have no adjacent protons, and the methoxy protons also appear as a sharp singlet. The hydroxyl proton signal is often broad and its chemical shift can vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~151.5 | C-3 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~140.0 | C-2 | Aromatic carbon directly bonded to the electron-withdrawing nitro group. |

| ~137.0 | C-1 | Quaternary carbon attached to the CH₂OH group. |

| ~133.0 | C-4 | Aromatic CH carbon. |

| ~129.5 | C-6 | Aromatic CH carbon, deshielded by the adjacent nitro group. |

| ~123.0 | C-5 | Aromatic CH carbon. |

| ~60.0 | -CH₂OH | Benzylic carbon attached to oxygen. |

| ~56.5 | -OCH₃ | Carbon of the methoxy group. |

Interpretation: Six distinct signals are expected for the aromatic carbons, and two for the aliphatic carbons. The carbon attached to the nitro group (C2) and the carbon attached to the methoxy group (C3) will be significantly shifted downfield. The benzylic carbon (-CH₂OH) and the methoxy carbon (-OCH₃) will appear in the aliphatic region of the spectrum. The chemical shifts are estimated based on data from similar substituted benzyl alcohols.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-methoxy-2-nitrobenzyl alcohol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (~220 ppm) and a longer acquisition time are required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3500 - 3200 | Broad | O-H | Stretching |

| 3100 - 3000 | Medium | C-H (aromatic) | Stretching |

| 2950 - 2850 | Medium | C-H (aliphatic) | Stretching |

| ~1525 | Strong | N-O (nitro) | Asymmetric Stretching |

| ~1350 | Strong | N-O (nitro) | Symmetric Stretching |

| 1600, 1475 | Medium-Weak | C=C (aromatic) | Stretching |

| ~1250 | Strong | C-O (aryl ether) | Stretching |

| ~1050 | Strong | C-O (alcohol) | Stretching |

Interpretation: The IR spectrum will be dominated by several key features. A broad, strong absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. Two very strong peaks around 1525 cm⁻¹ and 1350 cm⁻¹ are definitive evidence for the nitro group (asymmetric and symmetric N-O stretching, respectively). Strong absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol will also be prominent.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid 3-methoxy-2-nitrobenzyl alcohol sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction, providing the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 183 | [M]⁺ | Molecular ion |

| 166 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 165 | [M - H₂O]⁺ | Dehydration, a common fragmentation for alcohols.[3] |

| 153 | [M - CH₂O]⁺ | Loss of formaldehyde from the benzyl alcohol moiety. |

| 136 | [M - NO₂ - H]⁺ | Loss of a nitro group and a hydrogen atom. |

| 107 | [C₇H₇O]⁺ | Fragment corresponding to a methoxybenzyl cation. |

Interpretation: The molecular ion peak [M]⁺ should be observed at m/z 183. Due to the presence of the aromatic ring, this peak is expected to be reasonably prominent. Common fragmentation pathways for benzyl alcohols include the loss of water (H₂O, 18 amu) to give a peak at m/z 165, and the loss of a hydroxyl radical (•OH, 17 amu) resulting in a peak at m/z 166.[4] The nitro group can be lost as •NO₂ (46 amu). Alpha-cleavage between the aromatic ring and the CH₂OH group is also possible.

References

Strategic Approach to Synthesis: The Reduction of 3-Methoxy-2-nitrobenzaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxy-2-nitrophenyl)methanol

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound (CAS No: 53055-04-2).[1][2][3] This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily due to the strategic placement of its methoxy, nitro, and hydroxymethyl functional groups, which allow for diverse subsequent chemical transformations. The protocols detailed herein are designed for reproducibility and offer insights into the rationale behind key experimental steps, ensuring both scientific integrity and practical success for researchers in drug development and related scientific fields.

The most direct and efficient pathway to synthesize this compound is through the selective reduction of the aldehyde functional group of 3-Methoxy-2-nitrobenzaldehyde. This strategy is predicated on the use of a mild reducing agent that can chemoselectively reduce the aldehyde in the presence of a nitro group.

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is based on several key advantages:

-

Chemoselectivity: NaBH₄ is a mild reducing agent, highly effective for the reduction of aldehydes and ketones while typically leaving more robust functional groups like nitro groups and esters untouched under standard conditions. This selectivity is crucial for the successful synthesis of the target molecule without unwanted side reactions.

-

Operational Simplicity: The reaction can be conducted in protic solvents such as methanol or ethanol at ambient or sub-ambient temperatures, making the procedure straightforward and accessible.

-

Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ is significantly safer to handle, as it does not react violently with atmospheric moisture.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the desired primary alcohol.

Synthesis Workflow Diagram

The overall process, from starting material to the purified final product, is outlined below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the established principles of aldehyde reduction using sodium borohydride.[4]

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Amount | Moles (mmol) |

| 3-Methoxy-2-nitrobenzaldehyde | 53055-05-3 | C₈H₇NO₄ | 5.0 g | 27.6 |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 1.1 g | 29.1 |

| Methanol (MeOH) | 67-56-1 | CH₄O | 100 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 200 mL | - |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | As needed | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | As needed | - |

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.6 mmol) of 3-Methoxy-2-nitrobenzaldehyde in 100 mL of methanol.[5][6] Stir until a clear solution is formed.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This step is critical to moderate the exothermic reaction and prevent potential side reactions.

-

Addition of Reducing Agent: Slowly add 1.1 g (29.1 mmol) of sodium borohydride in small portions over 15-20 minutes. The slow addition helps to control the rate of reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is complete.

-

Quenching: Carefully quench the reaction by slowly adding approximately 50 mL of deionized water to decompose any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which typically appears as a pale yellow solid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.

Physical Properties

| Property | Observation |

| Chemical Name | This compound |

| Synonyms | 3-Methoxy-2-nitrobenzyl alcohol |

| CAS Number | 53055-04-2 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | Pale yellow to white crystalline solid |

Data sourced from PubChem CID 10375096.[1]

Spectroscopic Analysis

The characterization workflow involves a suite of standard analytical techniques to confirm the molecular structure.

Caption: Standard characterization workflow for the synthesized compound.

3.2.1. ¹H NMR Spectroscopy

Proton NMR spectroscopy is used to elucidate the hydrogen framework of the molecule. The spectrum is typically recorded in CDCl₃.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (3H) | 7.2 - 7.6 | Multiplet | 3H | Protons on the phenyl ring |

| Methylene (-CH₂OH) | ~ 4.8 | Singlet/Doublet | 2H | Protons of the benzylic alcohol group |

| Methoxy (-OCH₃) | ~ 3.9 | Singlet | 3H | Protons of the methoxy group |

| Hydroxyl (-OH) | 2.0 - 3.0 (variable) | Broad Singlet | 1H | Proton of the hydroxyl group (exchangeable) |

Note: The methylene protons (-CH₂OH) may appear as a singlet or a doublet due to coupling with the hydroxyl proton, which can sometimes be observed.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500 - 3200 | Broad | Alcohol (O-H) | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H | Stretching |

| 1520 - 1530 | Strong | Nitro (N=O) | Asymmetric Stretching |

| 1340 - 1350 | Strong | Nitro (N=O) | Symmetric Stretching |

| 1250 - 1270 | Strong | Aryl Ether (C-O) | Stretching |

| 1020 - 1040 | Strong | Primary Alcohol (C-O) | Stretching |

These values are typical ranges; actual peak positions can vary slightly.[7][8][9]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Analysis Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | Molecular Ion Peak [M+H]⁺ at m/z = 184.06 or [M+Na]⁺ at m/z = 206.04.[10] |

| Exact Mass | Calculated for C₈H₉NO₄: 183.0532.[1] |

The fragmentation pattern can also provide further structural confirmation.

Safety and Handling

-

General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be performed in a well-ventilated fume hood.

-

Reagent-Specific Hazards:

-

3-Methoxy-2-nitrobenzaldehyde: May cause skin and eye irritation.

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or inhaled.

-

Methanol: Flammable and toxic. Can cause blindness or death if swallowed. Avoid inhalation and skin contact.

-

References

- 1. This compound | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53055-04-2 | DCA05504 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. 3-甲氧基-2-硝基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzenemethanol, α,α-diphenyl- [webbook.nist.gov]

- 9. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 10. PubChemLite - (3-methoxy-5-nitrophenyl)methanol (C8H9NO4) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility of 3-Methoxy-2-nitrobenzyl Alcohol for Researchers and Drug Development Professionals

Abstract

3-Methoxy-2-nitrobenzyl alcohol is a key intermediate and photolabile protecting group (PPG) whose utility in complex syntheses and advanced applications like optogenetics is fundamentally governed by its solubility characteristics.[1][2] This guide provides a comprehensive analysis of the factors dictating its solubility in common organic solvents. We synthesize theoretical principles with actionable experimental protocols to empower researchers in solvent selection, solubility determination, and the application of this critical data. This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure, solvent properties, and dissolution.

Introduction: The Critical Role of Solubility

3-Methoxy-2-nitrobenzyl alcohol and its derivatives are foundational components in photolithography and are increasingly employed as "caged" compounds in biological research.[2] The principle of a photolabile protecting group, or "caging group," is to mask the function of a bioactive molecule until its release is triggered by a pulse of light.[1][2] The efficacy of these applications hinges on the precise control of the compound's concentration, which is directly dependent on its solubility.

Key considerations for researchers include:

-

Reaction Kinetics: In synthesis, achieving a homogenous solution is paramount for predictable reaction rates and optimal yields.

-

Purification: Solubility dictates the choice of solvent systems for crystallization and chromatography.

-

Biological Applications: For caged compounds, solubility in aqueous and organic media is crucial for creating stock solutions, ensuring bioavailability, and preventing precipitation during experiments.[3][4]

This guide provides the theoretical framework and practical methodologies to understand and quantify the solubility of 3-methoxy-2-nitrobenzyl alcohol.

Physicochemical Profile and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle "like dissolves like." To predict the solubility of 3-methoxy-2-nitrobenzyl alcohol, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure Analysis

The structure of 3-methoxy-2-nitrobenzyl alcohol contains several functional groups that dictate its polarity and hydrogen bonding capabilities:

-

Aromatic Ring: A nonpolar, hydrophobic backbone.

-

Hydroxyl Group (-OH): A polar group capable of acting as a strong hydrogen bond donor and acceptor.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that acts as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

The combination of these groups results in a molecule with a significant dipole moment and a polar nature. PubChem computes a Topological Polar Surface Area (TPSA) of 75.3 Ų, which is indicative of a polar molecule.[5]

Caption: Functional group analysis of 3-methoxy-2-nitrobenzyl alcohol.

Predicted Solubility in Common Organic Solvents

Based on its polar nature, we can predict its relative solubility across a spectrum of solvents. The polarity of organic solvents can be ranked using measures like the Polarity Index.[6]

-

High Solubility Predicted in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. Their ability to act as both hydrogen bond donors and acceptors will readily solvate all the polar functional groups of the molecule.

-

Good Solubility Predicted in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO) should effectively dissolve the compound.[7] Their strong dipole moments can interact with the nitro and methoxy groups, though the lack of a hydrogen-donating group makes the interaction with the hydroxyl group slightly less effective than with protic solvents.

-

Moderate to Low Solubility Predicted in Solvents of Intermediate Polarity: Dichloromethane and chloroform, while polar, are less effective at hydrogen bonding and are expected to be moderate solvents.

-

Poor Solubility Predicted in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene lack the necessary polarity and hydrogen bonding capability to overcome the strong intermolecular forces of the crystalline solute.[8][9]

The following table summarizes these predictions, providing a guide for initial solvent screening.

| Solvent Class | Representative Solvents | Polarity Index (P')[6] | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | 0.1, 2.4 | Very Low / Insoluble | Insufficient polarity to interact with the nitro, hydroxyl, and methoxy groups. |

| Polar Aprotic | Dichloromethane | 3.1 | Moderate | Can engage in dipole-dipole interactions but is a poor hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | 4.0 | Good | Ether oxygen can accept hydrogen bonds from the hydroxyl group. | |

| Ethyl Acetate | 4.4 | Good | Carbonyl group is a good hydrogen bond acceptor. | |

| Acetone | 5.1 | High | Strong dipole and effective hydrogen bond acceptor. | |

| Acetonitrile (ACN) | 5.8 | High | High polarity and can accept hydrogen bonds. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, excellent at dissolving polar compounds. | |

| Polar Protic | Isopropyl Alcohol | 3.9 | High | Capable of both donating and accepting hydrogen bonds. |

| Ethanol | 4.3 (Implied) | Very High | Excellent hydrogen bond donor and acceptor, similar polarity to the solute. | |

| Methanol | 5.1 | Very High | Highly effective at solvating all polar functional groups through extensive hydrogen bonding. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, precise quantitative data requires empirical measurement. The Shake-Flask method is a robust and widely accepted technique for determining equilibrium solubility, consistent with guidelines from the OECD and other regulatory bodies.[10][11][12]

Principle

A surplus amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

1. Preparation: a. Add an excess amount of crystalline 3-methoxy-2-nitrobenzyl alcohol to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment. b. Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.

2. Equilibration: a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the samples at a moderate speed for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11] Preliminary time-point studies can confirm the minimum time required.

3. Phase Separation: a. After equilibration, remove the vials and allow them to stand for at least 1 hour at the same constant temperature to allow for the settling of suspended solids. b. To ensure complete removal of solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[13]

4. Sampling and Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. b. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results. c. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve. d. Analyze the diluted sample using a validated UV-Vis spectrophotometer or, for higher specificity and accuracy, an HPLC-UV system. Quantify the concentration against the calibration curve.

5. Calculation: a. Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility as g/L or mol/L. Report the mean and standard deviation of the triplicate measurements.

Factors Influencing Solubility

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which any solubility measurement is made.

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly pure form of 3-methoxy-2-nitrobenzyl alcohol is essential for accurate data.

-

Solvent Purity: The presence of water or other contaminants in an organic solvent can significantly alter its solvating properties. Always use high-purity, anhydrous solvents where appropriate.

Conclusion

The solubility of 3-methoxy-2-nitrobenzyl alcohol is a multifaceted parameter driven by its polar functional groups. Its behavior can be reliably predicted based on the principles of solvent polarity and hydrogen bonding, with polar protic and aprotic solvents demonstrating the highest solvating power. For drug development professionals and research scientists, these theoretical predictions serve as an essential starting point, but they must be supplemented with precise, empirical data generated through robust methods like the shake-flask protocol outlined herein. A thorough understanding and quantification of solubility are indispensable for the successful synthesis, purification, and application of this versatile photolabile compound.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3-Methoxy-2-nitrophenyl)methanol | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polarity Index [macro.lsu.edu]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. uhplcs.com [uhplcs.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. oecd.org [oecd.org]

- 11. who.int [who.int]

- 12. filab.fr [filab.fr]

- 13. govinfo.gov [govinfo.gov]

Navigating the Synthesis and Handling of (3-Methoxy-2-nitrophenyl)methanol: A Technical Guide to Safety and Precaution

For Researchers, Scientists, and Drug Development Professionals

The compound (3-Methoxy-2-nitrophenyl)methanol, a substituted aromatic alcohol, serves as a critical building block in various synthetic pathways within pharmaceutical and materials science research. Its unique combination of a methoxy, a nitro group, and a hydroxymethyl substituent on a benzene ring presents both synthetic utility and specific handling challenges. This guide provides an in-depth analysis of the safety protocols and handling precautions necessary to mitigate risks associated with its use in a laboratory setting. As Senior Application Scientists, our goal is to merge established safety data with practical, field-tested insights to ensure both personal safety and experimental integrity.

Understanding the Hazard Profile: A Multifaceted Perspective

This compound is not merely a benign organic molecule; its functionality dictates a specific set of hazards that must be thoroughly understood and respected. While comprehensive toxicological data for this specific compound is not extensively published, the known hazards of structurally related aromatic nitro compounds provide a strong basis for a cautious approach.[1]

The primary hazards can be categorized as follows:

-

Acute Toxicity: Harmful if swallowed.[2]

-

Dermal and Ocular Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

The presence of the nitro group on the aromatic ring is a key determinant of its reactivity and potential toxicity. Aromatic nitro compounds are known to be biologically active and can pose long-term health risks, although specific data for this compound is limited.[1] Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is paramount.

Physicochemical Properties and Their Safety Implications

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₈H₉NO₄[6] | Indicates the presence of carbon, hydrogen, nitrogen, and oxygen. |

| Molecular Weight | 183.16 g/mol [6][7] | Useful for calculating molar quantities in experimental setups. |

| Appearance | Light brown liquid[3] or solid | The physical state dictates the appropriate handling procedures. |

| Reactivity | Incompatible with strong oxidizing agents.[2] | Avoid mixing with substances like permanganates, and chlorates.[1] |

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is a critical decision point that directly impacts operator safety.

Core PPE Requirements:

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered.[8] Always inspect gloves for any signs of degradation or perforation before use.[9]

-

Body Protection: A flame-resistant laboratory coat is required.[8] For larger-scale operations, a chemical-resistant apron may be necessary.[10]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be required.[9]

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the chemical's integrity.

Handling:

-

Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8] Have spill cleanup materials readily available.[11]

-

Chemical Dispensing: When dispensing the chemical, use a spatula for solids or a pipette for liquids to avoid generating dust or aerosols.[12] Never return unused chemicals to the original container.[12]

-

Reaction Setup: When adding this compound to a reaction mixture, do so slowly and in a controlled manner.[12] Be mindful of potential exothermic reactions.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[2]

-

Store away from sources of heat and ignition.[8]

-

The storage container should be clearly labeled with the chemical name and associated hazards.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is essential.

Spill Response:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13][14]

-

Ventilate: Increase ventilation in the area of the spill, if safe to do so.[13]

-

Assess and Equip: Assess the size of the spill and don the appropriate PPE, including respiratory protection if necessary.[13][14]

-

Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[13][15] For solid spills, carefully sweep the material into a container.[15]

-

Collect and Dispose: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13][14]

-

Decontaminate: Clean the spill area with soap and water.[13]

Caption: A stepwise plan for responding to a chemical spill.

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation persists.[2]

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[2]

-

If inhaled: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[15] It should be collected in a properly labeled, sealed container and disposed of in accordance with local, state, and federal regulations.[15]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazard profile and the diligent application of appropriate safety measures. By integrating the principles of hazard assessment, proper PPE utilization, stringent handling and storage protocols, and a well-rehearsed emergency response plan, researchers can confidently and safely leverage the synthetic potential of this valuable chemical intermediate.

References

- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. This compound | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 53055-04-2 | DCA05504 [biosynth.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. capotchem.com [capotchem.com]

- 10. methanex.com [methanex.com]

- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 12. web.mit.edu [web.mit.edu]

- 13. ut.edu [ut.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

An In-depth Technical Guide to the Key Reactive Sites of (3-Methoxy-2-nitrophenyl)methanol

Introduction

(3-Methoxy-2-nitrophenyl)methanol, a substituted aromatic alcohol, presents a fascinating case study in molecular reactivity, dictated by the interplay of its three key functional groups: a hydroxylmethyl, a nitro group, and a methoxy group.[1][2] This guide offers an in-depth exploration of the principal reactive sites of this molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior. Our focus will be on the causality behind its reactivity, supported by mechanistic insights and actionable experimental protocols. This molecule's structure, particularly the ortho positioning of the nitro and benzyl alcohol moieties, makes it a valuable synthon, especially in the realm of photolabile protecting groups.

Molecular and Physical Properties

A foundational understanding of the molecule's properties is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [1][2] |

| Molecular Weight | 183.16 g/mol | [1][2] |

| CAS Number | 53055-04-2 | [1][2] |

| Appearance | Not specified, likely a solid | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. |

Primary Reactive Site: The Photolabile ortho-Nitrobenzyl System

The most significant and widely utilized reactive site of this compound is the ortho-nitrobenzyl group. This moiety is a well-established photolabile protecting group, meaning it can be cleaved using light to release a protected functional group.[3][4] This "caging" and "uncaging" strategy is invaluable for the spatiotemporal control of bioactive molecules.

Mechanism of Photolytic Cleavage

The photolytic cleavage of o-nitrobenzyl compounds proceeds through a well-studied intramolecular rearrangement upon UV irradiation. The process is initiated by the absorption of a photon, leading to the formation of an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic bond and the formation of a 2-nitrosobenzaldehyde derivative, releasing the protected molecule.

Caption: The photolytic cleavage mechanism of the o-nitrobenzyl group.

The presence of the methoxy group at the 3-position is known to influence the photophysical properties of the o-nitrobenzyl chromophore. Electron-donating groups like methoxy tend to red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light for cleavage.

Experimental Protocol: Photolytic Deprotection of an o-Nitrobenzyl Ether (General Procedure)

This protocol is a general guideline for the photolytic cleavage of an o-nitrobenzyl ether and can be adapted for derivatives of this compound.

Materials:

-

o-Nitrobenzyl-protected compound

-

Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

-

UV lamp (e.g., 365 nm)

-

Reaction vessel (quartz or borosilicate glass, depending on the wavelength)

-

Stirring apparatus

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

-

Dissolve the o-nitrobenzyl-protected compound in a suitable solvent in the reaction vessel. The concentration will depend on the substrate and the desired scale.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.

-

While stirring, irradiate the solution with a UV lamp. The choice of wavelength and duration of irradiation will depend on the specific substrate and the quantum yield of the reaction.[5] It is advisable to perform initial small-scale experiments to optimize these parameters.

-

Monitor the progress of the reaction by TLC or HPLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the deprotected product and the 2-nitrosobenzaldehyde byproduct by column chromatography or other suitable purification techniques.

Secondary Reactive Site: The Hydroxyl Group

The primary alcohol functionality of the methanol substituent is another key reactive site, capable of undergoing standard alcohol reactions.

Esterification

The hydroxyl group can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form the corresponding esters.

Caption: General workflow for the esterification of this compound.

Experimental Protocol: Fischer Esterification (Adapted General Procedure)

This protocol describes a classic acid-catalyzed esterification that can be adapted for this compound.[6][7][8]

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous alcohol (as solvent, e.g., methanol or ethanol) or a non-polar solvent for azeotropic removal of water (e.g., toluene)

-

Dean-Stark apparatus (if using azeotropic removal)

-

Standard glassware for reflux

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound and a slight excess of the carboxylic acid in the chosen solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Set up the apparatus for reflux (with a Dean-Stark trap if applicable).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a co-solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude ester by column chromatography.

Etherification

The hydroxyl group can also be converted to an ether via reactions such as the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.[9][10][11][12]

Experimental Protocol: Williamson Ether Synthesis (Adapted General Procedure)

This protocol provides a general method for ether synthesis that can be applied to this compound.

Materials:

-

This compound

-

Strong base (e.g., sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)

-

Alkyl halide (e.g., methyl iodide)

-

Standard glassware for inert atmosphere reactions

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.

-

Cool the solution in an ice bath and carefully add a slight excess of sodium hydride in portions.

-

Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the alkoxide.

-

Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ether by column chromatography.

Tertiary Reactive Site: The Aromatic Ring

The aromatic ring of this compound is subject to electrophilic and nucleophilic aromatic substitution, with its reactivity and regioselectivity governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. The hydroxymethyl group (-CH₂OH) is weakly deactivating and ortho, para-directing. In this molecule, the positions ortho and para to the activating methoxy group are either occupied or sterically hindered by the adjacent nitro and hydroxymethyl groups. The strong deactivating effect of the nitro group further reduces the nucleophilicity of the ring, making electrophilic aromatic substitution challenging under standard conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. This compound does not possess a suitable leaving group on the aromatic ring, making direct SNAr reactions unlikely.

Conclusion

The reactivity of this compound is dominated by its ortho-nitrobenzyl moiety, which serves as a versatile photolabile protecting group. The hydroxyl group offers a secondary site for conventional alcohol transformations such as esterification and etherification. The aromatic ring itself is generally deactivated towards electrophilic substitution due to the electronic and steric effects of the substituents. A thorough understanding of these reactive sites and the interplay of the functional groups is crucial for the effective utilization of this molecule in synthetic chemistry and drug development. The provided protocols, adapted from established methodologies, offer a solid foundation for researchers to explore the rich chemistry of this compound.

References

- 1. This compound | 53055-04-2 | DCA05504 [biosynth.com]

- 2. This compound | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. | Semantic Scholar [semanticscholar.org]

- 5. seas.upenn.edu [seas.upenn.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 11. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to (3-Methoxy-2-nitrophenyl)methanol: Sourcing, Quality Control, and Application as a Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (3-Methoxy-2-nitrophenyl)methanol in Controlled Release Technologies

This compound, a member of the ortho-nitrobenzyl alcohol family, is a specialized organic intermediate of significant interest in the fields of medicinal chemistry, drug delivery, and materials science. Its strategic importance lies in its function as a precursor to photolabile protecting groups (PPGs), also known as "photocages".[1][2][3] These molecular constructs allow researchers to covalently link a bioactive molecule, temporarily inactivating it. Upon irradiation with light of a specific wavelength, the ortho-nitrobenzyl moiety undergoes a photochemical rearrangement, leading to the cleavage of the covalent bond and the release of the active molecule with high spatial and temporal control.[3][4] This ability to command the release of therapeutic agents, signaling molecules, or other chemical entities on demand is a powerful tool in the design of sophisticated drug delivery systems and advanced research probes.

The substitution pattern of this compound—with a methoxy group at the 3-position and a nitro group at the 2-position—influences the photochemical properties of the resulting PPG, such as its absorption wavelength and cleavage efficiency.[5] Understanding the commercial availability and ensuring the high purity of this starting material is therefore a critical first step for any research program intending to leverage photocage technology. This guide provides an in-depth overview of the commercial landscape for this compound, outlines essential quality control considerations, and discusses its application in the synthesis of photocleavable linkers.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Source |

| CAS Number | 53055-04-2 | [6][7] |

| Molecular Formula | C₈H₉NO₄ | [6][7] |

| Molecular Weight | 183.16 g/mol | [6][7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 3-Methoxy-2-nitrobenzyl alcohol, (2-Nitro-3-methoxy-phenyl)-methanol | [7] |

| SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])CO | [7] |

| InChIKey | YYIIAPQEOXNDLW-UHFFFAOYSA-N | [7] |

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers, catering primarily to the research and development market. It is typically sold in quantities ranging from grams to kilograms. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability (stock vs. lead time), and the supplier's ability to provide comprehensive analytical documentation.

Below is a summary of notable suppliers offering this compound. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.

| Supplier | Product Number (Example) | Stated Purity | Available Quantities (Example) | Notes |

| Biosynth | DCA05504 | High Purity (unspecified) | 5 g | Marketed for pharmaceutical testing.[6] |

| Sigma-Aldrich (Merck) | AMBH9614FDC3 (via Ambeed) | Not specified | Check website | Available through the marketplace. |

| CymitQuimica | 10-F605354 (via Fluorochem) | 97% | 1 g, 5 g | Provides purity information.[8] |

| Fisher Scientific | 50-213-8511 (via eMolecules/Ambeed) | Not specified | 1 g | Sourced through the eMolecules platform.[9] |

| BLD Pharm | BD142349 | Not specified | Check website | Provides links to analytical data like NMR.[10] |

Quality Control: A Self-Validating System for Researchers

The success of a synthesis, particularly one involving sensitive applications like drug delivery, is contingent on the quality of the starting materials. For this compound, purity is paramount. Impurities from the synthesis of the material itself could carry through to subsequent steps, potentially interfering with the photocleavage mechanism or introducing toxic byproducts.

Key Quality Parameters and Why They Matter

A Certificate of Analysis (CoA) is a critical document that should be requested from any supplier. While a specific, publicly available CoA for this compound is elusive, a representative CoA for a compound of this nature would typically include the following tests:

| Parameter | Typical Specification | Analytical Method | Rationale for Importance |

| Appearance | White to light yellow solid | Visual Inspection | A significant deviation in color could indicate the presence of impurities or degradation products. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR | Confirms the molecular structure is correct, ensuring you are working with the intended molecule. |

| Assay (Purity) | ≥ 97.0% | HPLC or GC | Quantifies the amount of the desired compound. Higher purity minimizes the presence of unknown substances that could affect reaction yields or biological assays. |

| Melting Point | Report value | Melting Point Apparatus | A sharp melting point range is a good indicator of high purity. A broad or depressed range suggests the presence of impurities. |

| Residual Solvents | Report value (e.g., <0.5%) | GC-HS | Solvents used in the final purification steps can be difficult to remove. Their presence can inhibit subsequent reactions or be toxic in biological systems. |

| Water Content | Report value (e.g., <0.5%) | Karl Fischer Titration | Water can act as an unwanted nucleophile in many organic reactions, reducing the yield of the desired product. |

Experimental Workflow: Verifying Incoming Material

Even with a supplier's CoA, independent verification provides the highest level of confidence. The following workflow is recommended for incoming material qualification.

Caption: A logical workflow for procuring and validating this compound.

Application Profile: Synthesis of a Photocleavable Linker

The primary application of this compound is its conversion into a derivative that can be attached to a molecule of interest, thereby "caging" it. A common strategy involves converting the benzylic alcohol into a more reactive species, such as a benzyl bromide or a chloroformate, which can then react with functional groups like carboxylic acids, amines, or alcohols on the target molecule.[11][12]

Representative Protocol: Synthesis of (3-Methoxy-2-nitrophenyl)methyl Chloroformate

This protocol describes the conversion of the alcohol to a chloroformate, a versatile intermediate for caging amines and alcohols. This procedure is adapted from established methods for creating chloroformates from alcohols.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

-

Dissolve the alcohol in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Phosgene Equivalent

-

While stirring under a nitrogen atmosphere, slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the cooled alcohol solution via the dropping funnel over 30 minutes. Caution: Triphosgene is a solid precursor to highly toxic phosgene gas. Handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

Step 3: Work-up and Purification

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

-

The resulting crude chloroformate is often used immediately in the next step without further purification due to its reactivity. If purification is required, it can be attempted via crystallization or by careful handling on silica gel, though decomposition is a risk.

The resulting (3-Methoxy-2-nitrophenyl)methyl chloroformate can then be reacted with a primary or secondary amine on a drug molecule in the presence of a non-nucleophilic base (e.g., pyridine or diisopropylethylamine) to form a photolabile carbamate linkage.

Mechanism of Photocleavage

The utility of the o-nitrobenzyl group stems from its well-understood photochemical rearrangement. This process is illustrated below.

Caption: The photochemical reaction cascade leading to the release of a caged molecule.

Upon absorption of UV light (typically in the 350-365 nm range), the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that ultimately leads to the cleavage of the bond to the protected molecule and the formation of an o-nitrosobenzaldehyde byproduct.[3]

Conclusion

This compound is a key enabling reagent for researchers working at the cutting edge of controlled release and drug delivery. Its commercial availability allows for its incorporation into synthetic routes for creating sophisticated, light-activated molecules. However, the success of these endeavors is critically dependent on sourcing high-purity material. By implementing a rigorous supplier evaluation and in-house quality control workflow, researchers can ensure the integrity of their starting materials, laying a solid foundation for the development of novel, light-guided therapeutic and diagnostic tools.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arep.med.harvard.edu [arep.med.harvard.edu]

- 6. This compound | 53055-04-2 | DCA05504 [biosynth.com]

- 7. This compound | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. eMolecules this compound | 53055-04-2 | MFCD06202768 | Fisher Scientific [fishersci.com]

- 10. 53055-04-2|this compound|BLD Pharm [bldpharm.com]

- 11. Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Sentinel of Light: An In-depth Technical Guide to Photolabile Protecting Groups Based on Nitrobenzyl Scaffolds

For researchers, medicinal chemists, and professionals in drug development, the precise control of molecular activity in space and time is not just a goal; it is the cornerstone of innovation. Photolabile protecting groups (PPGs), often termed "caging" groups, have emerged as indispensable tools in this pursuit, allowing for the liberation of active molecules with the trigger of light.[1][2] Among the diverse families of PPGs, the ortho-nitrobenzyl (oNB) scaffold stands as a pioneering and robust platform, offering a versatile solution for a myriad of applications, from fundamental biological studies to advanced drug delivery systems.[3][4]

This guide provides a comprehensive exploration of nitrobenzyl-based PPGs, delving into the core principles of their design, the intricacies of their photochemical behavior, and the practical considerations for their successful implementation. We will move beyond a mere recitation of facts to uncover the causality behind experimental choices, empowering you to not only utilize these powerful tools but to innovate with them.

The Fundamental Principle: Light as a Reagentless Scalpel

The elegance of PPGs lies in their ability to act as molecular sentinels, masking the function of a molecule of interest until a pulse of light commands its release. This process offers unparalleled spatiotemporal control, a feat unattainable with conventional chemical deprotection methods.[1][5] The o-nitrobenzyl group, first reported as a PPG for carboxylic acids, has become a workhorse in this field due to its predictable photochemistry and synthetic accessibility.[6][7]

The core utility of nitrobenzyl PPGs stems from their ability to protect a wide array of functional groups, including phosphates, carboxylates, carbonates, carbamates, and alcohols.[1][4][8] This versatility makes them applicable in diverse fields such as organic synthesis, the preparation of photoresists, and the controlled release of bioactive compounds.[1][6]

The Engine of Release: Unraveling the Photocleavage Mechanism

The liberation of a caged molecule by an o-nitrobenzyl group is a fascinating photochemical process, predominantly governed by a Norrish Type II reaction.[1][9] Understanding this mechanism is paramount for optimizing release kinetics and minimizing unwanted side reactions.

Upon absorption of a photon, typically in the UV-A range (300-365 nm), the o-nitrobenzyl chromophore is promoted to an excited state.[6][10] This initiates an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[5][8] This transient species then undergoes a series of electronic rearrangements, culminating in the cleavage of the benzylic C-O bond and the release of the protected molecule. A key byproduct of this reaction is an o-nitrosobenzaldehyde derivative.[11][12]

It is crucial to acknowledge that this byproduct can be reactive and may absorb light at similar wavelengths to the parent caged compound, potentially leading to inner filter effects and the formation of secondary photoproducts like azoxybenzenes.[7][13] This is a critical consideration in experimental design, particularly at high concentrations or during prolonged irradiation.[14]

Below is a diagrammatic representation of the photocleavage pathway:

Caption: Photocleavage mechanism of o-nitrobenzyl protecting groups.

A Family of Scaffolds: Tailoring the Nitrobenzyl Core for Enhanced Performance

The parent o-nitrobenzyl scaffold, while effective, has limitations, including a relatively low quantum yield and an absorption maximum in the potentially phototoxic UV region.[2][4] To address these shortcomings, medicinal chemists have developed a diverse array of derivatives with improved photophysical properties. The strategic placement of substituents on the aromatic ring and at the benzylic position can significantly influence the wavelength of activation, quantum yield, and release kinetics.[6][15]

| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |

| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism.[2] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[2] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[2] |

| 1-(2-Nitrophenyl)ethyl (NPE) | ~280 | 300-365 | Varies | Features: Substitution at the benzylic carbon can increase the quantum yield and reaction rate.[1][15] |

| Nitroveratryloxycarbonyl (Nvoc) | ~350 | 350-365 | ~0.004 | Features: Commonly used for protecting amines in peptide synthesis. Drawbacks: Low quantum yield.[7] |

The addition of electron-donating groups, such as methoxy groups in the 4 and 5 positions (creating the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), red-shifts the absorption maximum to longer, less damaging wavelengths.[2][16] However, this can sometimes be accompanied by a decrease in the quantum yield.[15][16] Conversely, modifications at the benzylic carbon, for instance, by adding a methyl group to create the 1-(2-nitrophenyl)ethyl (NPE) scaffold, can enhance the cleavage efficiency.[15][17]

The choice of a specific nitrobenzyl derivative is therefore a matter of balancing competing factors: the need for a longer activation wavelength to preserve biological integrity versus the desire for a high quantum yield to ensure efficient release with minimal light exposure.

In the Laboratory: A Practical Workflow for Caged Compound Applications

The successful application of nitrobenzyl PPGs requires a systematic and well-controlled experimental approach. The following workflow outlines the key stages, from synthesis to photolysis and analysis.

Caption: A general experimental workflow for using nitrobenzyl PPGs.

Step-by-Step Protocol: Caging of a Carboxylic Acid with o-Nitrobenzyl Bromide

This protocol provides a generalized procedure for the protection of a carboxylic acid, a common application for nitrobenzyl PPGs.

Materials:

-

Carboxylic acid of interest

-

ortho-Nitrobenzyl bromide

-

Cesium carbonate (Cs₂CO₃) or a similar non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and cesium carbonate (1.5 equivalents) in anhydrous DMF.

-

Reaction: Add ortho-nitrobenzyl bromide (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure o-nitrobenzyl-protected carboxylic acid.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of this protocol is validated at each stage. Complete consumption of the starting material, as monitored by TLC, indicates a successful reaction. The purification step, monitored by TLC, ensures the isolation of the desired product. Finally, spectroscopic characterization provides definitive proof of the structure and purity of the caged compound.

Photolysis Protocol: Release of the Carboxylic Acid

Materials:

-

Purified o-nitrobenzyl-protected carboxylic acid

-

Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

-

UV lamp with a suitable wavelength output (e.g., 365 nm)

-

Quartz cuvette or reaction vessel

Procedure:

-

Sample Preparation: Prepare a solution of the caged compound in the chosen solvent at a known concentration. It is advisable to use a dilute solution to minimize inner filter effects.

-

Irradiation: Transfer the solution to a quartz vessel and irradiate with the UV lamp. The irradiation time will depend on the quantum yield of the PPG, the concentration of the sample, and the intensity of the light source. The progress of the photolysis can be monitored by analytical techniques such as HPLC or UV-Vis spectroscopy.

-

Analysis: Following irradiation, analyze the sample to quantify the amount of released carboxylic acid and remaining caged compound. This can be achieved by comparing the peak areas in an HPLC chromatogram to a standard curve.

Trustworthiness: The reliability of this protocol is ensured by careful monitoring and quantification. The use of analytical techniques like HPLC provides a quantitative measure of the release efficiency, allowing for the optimization of irradiation conditions.

Future Horizons: The Evolving Landscape of Nitrobenzyl PPGs

While the classic nitrobenzyl scaffolds remain highly relevant, the field is continuously evolving. Current research focuses on several key areas:

-

Red-Shifted Absorption: The development of new nitrobenzyl derivatives that can be cleaved with visible or even near-infrared light is a major goal.[15][16] This would further minimize phototoxicity and allow for deeper tissue penetration in biological applications.

-

Two-Photon Excitation: Designing nitrobenzyl PPGs with high two-photon absorption cross-sections is a promising avenue for achieving three-dimensional spatial control of uncaging.[3][15]

-

Improved Byproducts: Strategies to mitigate the effects of the o-nitrosobenzaldehyde byproduct, such as its sequestration or the design of PPGs that release less reactive byproducts, are being explored.[11]

The nitrobenzyl scaffold, with its rich history and ongoing innovation, continues to be a cornerstone of photolabile protecting group chemistry. By understanding the fundamental principles of its function and the practical nuances of its application, researchers can harness the power of light to control molecular processes with unprecedented precision.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 5. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. seas.upenn.edu [seas.upenn.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncaging the Light: A Technical Guide to the Photolytic Cleavage of 2-Nitrobenzyl Compounds